molecular formula C15H13N3O2S B2861434 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-57-2

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2861434
M. Wt: 299.35
InChI Key: LHZCTNBXNKETEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. These compounds have shown high antitumor, antibacterial, and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Derivative Formation

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been explored within various synthetic routes for producing functionalized heterocyclic compounds. It has been used as a precursor for the synthesis of primary and secondary amide derivatives, demonstrating its versatility in organic synthesis. These chemical transformations are critical for creating compounds with potential biological activities and for studying their structural properties (L. Peterlin-Mašič et al., 2000).

Structural Modifications and Biological Activities

The structural modification of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied, revealing insights into their conformational features and supramolecular aggregation. These modifications significantly influence the intermolecular interaction patterns, which are crucial for understanding the biological activities of these compounds. Such studies contribute to the design of new molecules with enhanced pharmacological properties (H. Nagarajaiah & N. Begum, 2014).

Antimicrobial and Anti-Inflammatory Properties

Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory activities. These compounds have been evaluated against various bacterial strains, indicating their potential as therapeutic agents. The exploration of these activities is crucial for the development of new drugs that can address resistance to existing antimicrobials (V. L. Gein et al., 2015; B. Tozkoparan et al., 1999).

Chemoinformatics and Drug Design

The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives contribute significantly to the field of chemoinformatics and drug design. Through quantitative structure-activity relationship (QSAR) analyses, researchers can predict the biological activity of new compounds, facilitating the identification of potential drug candidates. This approach helps in understanding how structural changes affect biological activity, guiding the design of more effective and selective therapeutic agents (R. Sawant et al., 2012).

Future Directions

Thiazolopyrimidines are a promising class of compounds for the design of new medicines, including anticancer drugs . The ability to readily modify the thiazolopyrimidine moiety by introducing new binding sites makes these compounds extremely useful for optimizing the interaction between the ligand and biological target . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be a promising direction for future research.

properties

IUPAC Name

5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10(11-5-3-2-4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZCTNBXNKETEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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